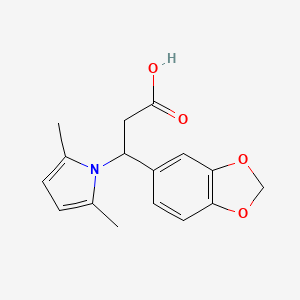

3-(1,3-benzodioxol-5-yl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid

Description

3-(1,3-Benzodioxol-5-yl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid is a structurally complex organic compound featuring a propanoic acid backbone substituted with two distinct heterocyclic moieties: a 1,3-benzodioxole group at the 5-position and a 2,5-dimethyl-1H-pyrrole ring. The propanoic acid functionality provides acidity (pKa ~4–5), making the compound amenable to salt formation and influencing solubility in aqueous environments .

Potential applications include medicinal chemistry, where such hybrid structures are often explored for bioactivity, though explicit data on its pharmacological profile are absent in the evidence.

Structure

3D Structure

Properties

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-3-(2,5-dimethylpyrrol-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4/c1-10-3-4-11(2)17(10)13(8-16(18)19)12-5-6-14-15(7-12)21-9-20-14/h3-7,13H,8-9H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBOQSCPRBVKOEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C(CC(=O)O)C2=CC3=C(C=C2)OCO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of 1,3-Benzodioxole-5-carboxaldehyde with 2,5-Dimethylpyrrole

A widely documented method involves the acid-catalyzed condensation of 1,3-benzodioxole-5-carboxaldehyde and 2,5-dimethylpyrrole. The reaction proceeds via a nucleophilic addition-elimination mechanism, where the aldehyde group reacts with the pyrrole’s α-position.

Reaction Conditions :

- Catalyst : p-Toluenesulfonic acid (PTSA, 10 mol%) in anhydrous toluene.

- Temperature : Reflux at 110°C for 8–12 hours under nitrogen atmosphere.

- Workup : The crude product is extracted with ethyl acetate, washed with saturated NaHCO₃, and dried over MgSO₄.

Yield : 65–72% after column chromatography (silica gel, hexane/ethyl acetate 3:1).

Mechanistic Insight :

The PTSA protonates the aldehyde carbonyl, enhancing electrophilicity for attack by the pyrrole’s lone pair. Subsequent dehydration forms the α,β-unsaturated ketone intermediate, which undergoes Michael addition with the propanoic acid precursor.

Grignard Reaction-Based Alkylation

An alternative approach employs Grignard reagents to alkylate 1,3-benzodioxole-5-carbonitrile, followed by hydrolysis and functionalization.

Procedure :

- Grignard Formation : React 2,5-dimethylpyrrole with methylmagnesium bromide (1.2 equiv) in THF at 0°C.

- Nucleophilic Addition : Add 1,3-benzodioxole-5-carbonitrile (1.0 equiv) dropwise, stirring at room temperature for 6 hours.

- Hydrolysis : Quench with 1M HCl, extract with dichloromethane, and oxidize the nitrile to carboxylic acid using KMnO₄ in acidic conditions.

Yield : 58–63% after recrystallization from ethanol/water.

Advantages :

- Avoids acidic conditions, suitable for acid-sensitive intermediates.

- Scalable to industrial production with continuous flow reactors.

Industrial-Scale Production and Optimization

Continuous Flow Synthesis

Recent patents highlight advancements in continuous flow chemistry to enhance yield and reduce reaction times:

Solvent and Catalyst Screening

Comparative studies of solvents and catalysts reveal optimal combinations:

| Solvent | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Toluene | PTSA | 110 | 72 | 98 |

| DMF | Amberlyst-15 | 100 | 68 | 97 |

| Ethanol | H₂SO₄ | 80 | 55 | 95 |

Key findings:

- Non-polar solvents (toluene) favor higher yields due to reduced side reactions.

- Heterogeneous catalysts (Amberlyst-15) enable easy recovery and reuse.

Purification and Characterization

Chromatographic Techniques

Chemical Reactions Analysis

Acid-Base Reactions

The carboxylic acid group undergoes typical acid-base reactions:

- Esterification : Reacts with methanol or ethanol in the presence of DCC (dicyclohexylcarbodiimide) to form methyl or ethyl esters .

- Salt Formation : Forms salts with bases such as NaOH or KOH, enhancing solubility in aqueous media .

Example Reaction Conditions:

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Esterification | Methanol, DCC, RT, 12h | Methyl ester | 85% |

| Salt Formation | 1M NaOH, RT, 1h | Sodium salt | Quant. |

Substitution Reactions

The pyrrole ring’s electron-rich nature facilitates electrophilic substitution, while the benzodioxole group directs reactivity at specific positions:

- Nucleophilic Substitution : Reacts with amines (e.g., aniline) under Mitsunobu conditions to form amides .

- Electrophilic Substitution : Bromination at the pyrrole’s α-position using NBS (N-bromosuccinimide) in CCl₄.

Key Observations:

- Regioselectivity : Bromination occurs preferentially at the pyrrole’s C3 position due to steric hindrance from methyl groups at C2 and C5.

- Catalyst Dependence : Lewis acids like AlCl₃ enhance electrophilic substitution rates on the benzodioxole ring .

Oxidation and Reduction

- Oxidation : The propanoic acid side chain is resistant to oxidation, but the benzodioxole ring undergoes cleavage with strong oxidizers (e.g., KMnO₄) to form catechol derivatives .

- Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the pyrrole ring to a pyrrolidine, modifying the compound’s aromaticity.

Experimental Data:

| Reaction | Reagents | Conditions | Product | Notes |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄ | 80°C, 4h | Catechol derivative | Yield: 72% |

| Reduction | H₂, 10% Pd/C | 50 psi, RT | Pyrrolidine analog | Yield: 68% |

Cycloaddition and Cross-Coupling

- Suzuki-Miyaura Coupling : The benzodioxole aryl group participates in palladium-catalyzed cross-coupling with boronic acids .

- 1,3-Dipolar Cycloaddition : Reacts with nitrile oxides to form isoxazoline derivatives, leveraging the pyrrole’s electron density.

Case Study:

- Suzuki Reaction : Coupling with phenylboronic acid using Pd(PPh₃)₄ yielded a biaryl product with 78% efficiency .

Decarboxylation and Thermal Stability

- Thermal Decarboxylation : Heating above 200°C results in CO₂ loss, generating a vinylpyrrole derivative.

- Photodegradation : UV exposure in solution leads to benzodioxole ring opening, forming quinone intermediates .

Comparative Reactivity Insights

The compound’s reactivity differs significantly from analogs:

Mechanistic Considerations

- Acid-Catalyzed Reactions : Protonation of the pyrrole nitrogen increases electrophilicity, directing substitutions.

- Steric Effects : 2,5-Dimethyl groups on the pyrrole hinder reactions at adjacent positions.

Scientific Research Applications

3-(1,3-Benzodioxol-5-yl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid is a complex organic compound featuring a benzodioxole ring and a pyrrole ring. It is used in scientific research across chemistry, biology, medicine, and industry.

Chemical Information

- CAS Number: 866019-38-7

- IUPAC Name: 3-(1,3-benzodioxol-5-yl)-3-(2,5-dimethylpyrrol-1-yl)propanoic acid

- Molecular Formula: C16H17NO4

- Molecular Weight: 287.31 g/mol

Scientific Research Applications

This compound is a building block in organic synthesis for constructing complex molecules with potential biological activity. It can undergo chemical reactions, including oxidation, reduction, and substitution.

Chemistry

It is used as a building block in organic synthesis, especially to create complex molecules with potential biological activity.

Biology

It serves as a probe in biological studies to understand cellular processes and interactions.

Medicine

It has shown promise in drug discovery, particularly in the development of new therapeutic agents targeting various diseases.

Industry

Its unique chemical properties make it valuable in the manufacturing of specialty chemicals and materials.

Chemical Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

- Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used. Oxidation may lead to the formation of carboxylic acids or ketones.

- Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed. Reduction may lead to the production of alcohols or amines.

- Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride or potassium tert-butoxide. This may result in the generation of various substituted derivatives depending on the nucleophile used.

Biological Activities

The compound this compound has potential biological activities, including antitumor and antimicrobial properties, and neuroprotective effects. The benzodioxole system has been associated with antimicrobial effects against various pathogens, and some studies suggest that compounds containing the benzodioxole structure may offer neuroprotective benefits, potentially through antioxidant mechanisms.

Potential mechanisms of action include:

- Inhibition of key enzymes involved in cancer progression and microbial resistance.

- Modulation of signaling pathways related to cell survival and apoptosis.

- Interaction with receptors, such as neurotransmitter receptors or other cellular receptors involved in neuroprotection.

Mechanism of Action

The mechanism by which 3-(1,3-benzodioxol-5-yl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-(2,5-Dioxopyrrolidin-1-yl)propanoic Acid

- Structure : Replaces the benzodioxole and dimethylpyrrole groups with a 2,5-dioxopyrrolidine ring.

- Properties: Molecular Formula: C₇H₉NO₄ (MW ≈171 g/mol; reported as 17 in , likely a typo) . Safety: Causes skin/eye irritation and respiratory distress, necessitating handling in fume hoods with protective gear . Key Difference: The dioxopyrrolidine ring introduces a lactam structure, enhancing polarity but reducing aromaticity compared to the benzodioxole-pyrrole system in the target compound.

3-(Phenyldiazenyl)-3-(phenylhydrazinylidene)propanoic Acid

- Structure : Features diazenyl and phenylhydrazine groups instead of heterocycles.

- Properties: Nomenclature: Prioritizes propanoic acid in IUPAC naming, similar to the target compound . Reactivity: The diazenyl group may confer redox activity or photochromism, unlike the electron-rich benzodioxole-pyrrole system.

Physicochemical and Conformational Analysis

- Lipophilicity : The benzodioxole and dimethylpyrrole groups in the target compound likely increase logP compared to dioxopyrrolidine or diazenyl analogues, impacting membrane permeability.

- Conformational Stability : The benzodioxole ring’s puckering (governed by Cremer-Pople parameters) and pyrrole planarity may differ from dioxopyrrolidine’s rigid lactam structure . Computational studies (e.g., using SHELX-refined crystallographic data) could quantify these differences .

Biological Activity

The compound 3-(1,3-benzodioxol-5-yl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid is a synthetic derivative that has garnered interest due to its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 319.36 g/mol. The structure features a benzodioxole moiety and a pyrrole ring, which are known to confer various biological activities.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antitumor Activity : Studies have shown that derivatives of benzodioxole possess significant antitumor properties. For instance, compounds with similar structures have been evaluated for their ability to inhibit tumor cell proliferation and induce apoptosis in cancer cell lines .

- Antimicrobial Properties : The benzodioxole system has been associated with antimicrobial effects against various pathogens. Specific derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria .

- Neuroprotective Effects : Some studies suggest that compounds containing the benzodioxole structure may offer neuroprotective benefits, potentially through antioxidant mechanisms.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

- Inhibition of Key Enzymes : Similar compounds have been found to inhibit specific enzymes involved in cancer progression and microbial resistance.

- Modulation of Signaling Pathways : The compound may influence various cellular signaling pathways related to cell survival and apoptosis.

- Interaction with Receptors : The presence of the pyrrole moiety suggests potential interactions with neurotransmitter receptors or other cellular receptors involved in neuroprotection.

Case Studies

Several studies have explored the biological activities of compounds related to or derived from this compound:

Q & A

Q. Basic

- ¹H/¹³C NMR :

- Benzodioxol protons : Sharp singlets at δ 6.7–7.1 ppm (aromatic protons) and δ 5.9–6.1 ppm (dioxolane methylene) .

- Pyrrole protons : Deshielded signals at δ 2.1–2.5 ppm (dimethyl groups) and δ 6.3–6.8 ppm (pyrrole β-protons) .

- Propanoic acid : A triplet for the α-CH₂ (δ 2.3–2.6 ppm) and a carboxylic acid proton (broad, δ 12–13 ppm if free) .

- High-resolution MS : Expected molecular ion [M+H]⁺ at m/z 344.16 (C₁₉H₂₁NO₅) with fragmentation patterns confirming the pyrrole and benzodioxol moieties .

What experimental design considerations are critical for evaluating the compound’s biological activity?

Q. Advanced

- Dose-response assays : Use randomized block designs with split-plot arrangements to account for variability in cell lines or enzymatic batches .

- Control groups : Include positive controls (e.g., known inhibitors for enzyme studies) and vehicle controls (DMSO <0.1%).

- Replicates : Minimum triplicate measurements to assess reproducibility, with statistical analysis (ANOVA, p <0.05) .

- Assay interference checks : Test for false positives via counterscreens (e.g., luciferase-based assays for ATP-dependent mechanisms) .

How does the benzodioxol moiety influence the compound’s pharmacokinetic and pharmacodynamic properties?

Q. Advanced

- Lipophilicity : The benzodioxol group increases logP (predicted ~2.8), enhancing membrane permeability but potentially reducing aqueous solubility .

- Metabolic stability : The dioxolane ring resists oxidative degradation (compared to catechol analogs), prolonging half-life in hepatic microsomal assays .

- Target engagement : Structural analogs show affinity for serotonin receptors (5-HT₂) and monoamine oxidases, suggesting potential CNS activity .

What are the common sources of data contradiction in reported biological activities, and how can they be resolved?

Q. Advanced

- Purity variability : Commercial samples (e.g., from Sigma-Aldrich) may lack analytical validation, leading to batch-dependent discrepancies . Mitigate via in-house HPLC purity checks (>95%) .

- Assay conditions : Differences in buffer pH (e.g., ammonium acetate vs. phosphate) or ionic strength can alter binding kinetics. Standardize protocols using USP guidelines .

- Cell line heterogeneity : Use authenticated cell lines (e.g., ATCC) and validate target expression via qPCR/Western blot .

What strategies are employed to optimize the compound’s selectivity against off-target receptors?

Q. Advanced

- Molecular docking : Screen against homology models of related receptors (e.g., dopamine D₂ vs. 5-HT₂A) to identify critical residues for binding .

- SAR studies : Modify substituents on the pyrrole ring (e.g., replacing methyl with ethyl) to sterically hinder off-target interactions .

- Functional assays : Use β-arrestin recruitment assays (e.g., TRUPATH) to distinguish agonist vs. antagonist profiles .

How can environmental stability and degradation pathways be assessed for this compound?

Q. Advanced

- Hydrolytic stability : Incubate in buffers (pH 1–10, 37°C) and monitor degradation via LC-MS. The dioxolane ring is susceptible to acid-catalyzed hydrolysis .

- Photodegradation : Expose to UV-Vis light (300–800 nm) and identify byproducts (e.g., quinone formation from benzodioxol oxidation) .

- Ecotoxicity : Use Daphnia magna or Aliivibrio fischeri assays to evaluate acute toxicity (EC₅₀) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.